4,4'-Bis[4-(diphenylamino)styryl]biphenyl

Catalog No.
S3431489
CAS No.
523977-57-3
M.F
C52H40N2
M. Wt
692.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis[4-(diphenylamino)styryl]biphenyl

CAS Number

523977-57-3

Product Name

4,4'-Bis[4-(diphenylamino)styryl]biphenyl

IUPAC Name

N,N-diphenyl-4-[2-[4-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]aniline

Molecular Formula

C52H40N2

Molecular Weight

692.9 g/mol

InChI

InChI=1S/C52H40N2/c1-5-13-47(14-6-1)53(48-15-7-2-8-16-48)51-37-29-43(30-38-51)23-21-41-25-33-45(34-26-41)46-35-27-42(28-36-46)22-24-44-31-39-52(40-32-44)54(49-17-9-3-10-18-49)50-19-11-4-12-20-50/h1-40H

InChI Key

YPJRZWDWVBNDIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Organic electronics and optoelectronics:

The structure of BDAVBi allows it to exhibit interesting electrical and optical properties. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to these properties [1].

*Reference: [1] Studies on photophysical and electroluminescent properties of BDAVBi: A dopant material for organic light emitting devices ScienceDirect:

Material science:

BDAVBi's self-assembly properties at the molecular level make it a potential candidate for research in supramolecular chemistry. This field explores the creation of new materials and functional structures by arranging molecules in specific ways [2].

*Reference: [2] Self-Assembly of Functional Supramolecular Architectures )

Molecular Structure Analysis

BDAVBi has a complex molecular structure consisting of a central biphenyl core (two connected phenyl rings) with two bulky styryl (styrene derivative) groups attached at the 4,4' positions. These styryl groups further have diphenylamino (two phenyl rings connected to an amino group) substituents. This structure allows for efficient conjugation, which is the overlapping of p orbitals in a molecule, enabling efficient charge transport and light emission ().


Chemical Reactions Analysis

The specific synthesis process for BDAVBi is not publicly available. However, organic synthesis involving Suzuki coupling or Stille coupling reactions are likely methods for creating the molecule due to the presence of aryl (aromatic ring) groups connected by carbon-carbon bonds ().

The decomposition reaction of BDAVBi is not well documented in scientific literature. However, as with most organic compounds, it is likely to decompose at high temperatures into smaller organic molecules and potentially volatile gases.


Physical And Chemical Properties Analysis

  • Chemical Formula: C52H40N2
  • Molecular Weight: 692.89 g/mol
  • Melting Point: Data not publicly available
  • Boiling Point: Predicted to be around 839.6°C
  • Solubility: Soluble in organic solvents like THF (tetrahydrofuran)
  • Density: 1.187 g/cm³ 4

XLogP3

14.6

Hydrogen Bond Acceptor Count

2

Exact Mass

692.319149284 g/mol

Monoisotopic Mass

692.319149284 g/mol

Heavy Atom Count

54

Dates

Modify: 2023-08-19

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